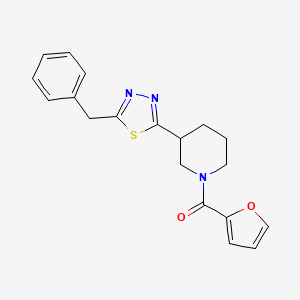![molecular formula C17H16N4O3 B6581236 N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1206984-77-1](/img/structure/B6581236.png)
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide, also known as MPA-c, is a synthetic chromene derivative with potential therapeutic applications. It is a member of the pyridazinone family of compounds and has been found to possess anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor activities. MPA-c has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Scientific Research Applications
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer, this compound has been found to possess anti-tumor activity by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to reduce serum glucose levels and improve insulin sensitivity. In neurodegenerative diseases, this compound has been found to possess neuroprotective and anti-inflammatory activities.
Mechanism of Action
Mode of Action
It’s worth noting that pyridazine derivatives, which are part of the compound’s structure, have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Advantages and Limitations for Lab Experiments
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has been found to be well tolerated in animal models. However, the mechanism of action of this compound is still not fully understood and further research is needed to elucidate its exact mechanism of action.
Future Directions
Future research should focus on further elucidating the mechanism of action of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide, as well as exploring its potential therapeutic applications in different diseases. In addition, further research should focus on optimizing the synthesis of this compound and developing new derivatives with improved pharmacological properties. Furthermore, further research should focus on exploring the potential of this compound as an adjuvant therapy in combination with other drugs. Finally, further research should focus on exploring the potential of this compound as a prophylactic agent in the prevention of diseases.
Synthesis Methods
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide can be synthesized using a variety of methods. The most common method is a multi-step synthesis involving the reaction of 6-methylpyridazin-3-yl amine with ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature, but may be conducted at higher temperatures if desired.
properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-7-15(21-20-11)18-8-9-19-16(22)13-10-12-4-2-3-5-14(12)24-17(13)23/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTJNPSYIIEYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)



![N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6581227.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6581229.png)
![1-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581235.png)
![2-methoxy-5-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581242.png)
![3-(5-chloro-2-methoxyphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581258.png)